molecular formula C17H24N6O3S B6977954 1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea

1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea

Cat. No.: B6977954
M. Wt: 392.5 g/mol
InChI Key: YJEHWHDIEPKGOH-UHFFFAOYSA-N
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Description

1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea is a complex organic compound that features a thiazole ring, an oxadiazole ring, and an azepane ring

Properties

IUPAC Name

1-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3S/c1-4-12-10(2)27-17(20-12)21-16(25)19-13-7-5-6-8-23(15(13)24)9-14-18-11(3)22-26-14/h13H,4-9H2,1-3H3,(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHWHDIEPKGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)NC2CCCCN(C2=O)CC3=NC(=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling with an azepane derivative. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control over reaction parameters. Purification steps such as crystallization, distillation, or chromatography would be essential to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or alcohols in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethyl-5-methyl-1,3-thiazol-2-yl)-3-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-oxoazepan-3-yl]urea: shares structural similarities with other thiazole and oxadiazole derivatives.

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Oxadiazole derivatives: Compounds such as 3,5-dimethyl-1,2,4-oxadiazole and 3-phenyl-1,2,4-oxadiazole.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

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